molecular formula C17H15ClN4 B1406625 6-Quinazolinecarbonitrile, 4-[(2-phenylethyl)amino]-, hydrochloride (1:1) CAS No. 1780390-76-2

6-Quinazolinecarbonitrile, 4-[(2-phenylethyl)amino]-, hydrochloride (1:1)

Cat. No. B1406625
CAS RN: 1780390-76-2
M. Wt: 310.8 g/mol
InChI Key: POENYXHGUHRXFR-UHFFFAOYSA-N
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Description

6-Quinazolinecarbonitrile, 4-[(2-phenylethyl)amino]-, hydrochloride (1:1) is a chemical compound with the molecular formula C17H14N4 . It is also known as Senexin A .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline ring, which is a type of heterocyclic compound, attached to a phenylethylamino group . The molecular weight is 310.78 .


Physical And Chemical Properties Analysis

6-Quinazolinecarbonitrile, 4-[(2-phenylethyl)amino]-, hydrochloride (1:1) is soluble to 100 mM in DMSO . The predicted density is 1.24±0.1 g/cm3, and the predicted boiling point is 520.0±45.0°C .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

Quinazoline derivatives have been studied for their antiproliferative activity against various human cancer cell lines. For example, novel 2,4,6-trisubstituted quinazoline derivatives have shown promising results in inhibiting the growth of cancer cells such as Eca-109, A549, PC-3, and MGC-803 .

Synthesis and Bioactivities

Quinazoline compounds exhibit a wide range of therapeutic activities. They have been identified to possess anti-cancer , anti-inflammation , anti-bacterial , analgesic , anti-viral , anti-spasm , anti-tuberculosis , anti-oxidation , anti-malarial , anti-hypertension , anti-obesity , and anti-psychotic properties.

Metal-Catalyzed Synthesis

Recent advances in metal-catalyzed synthesis methods have expanded the potential applications of quinazoline derivatives. For instance, CuI-catalyzed synthesis under microwave irradiation has been demonstrated to be an efficient method for creating new quinazoline compounds with potential therapeutic uses .

Functionalization Strategies

The design and synthesis of novel quinazoline derivatives involve strategies that allow for functionalization at specific positions on the quinazoline ring. This opens up possibilities for creating compounds with tailored properties for various research applications .

Mechanism of Action

This compound acts as a cyclin-dependent kinase 8 (CDK8) inhibitor with an IC50 of 280 nM . It also binds to CDK19 in an ATP-competitive manner . It has been found to inhibit p21-induced transcription and reverse doxorubicin-induced tumor-promoting paracrine activities in vivo .

properties

IUPAC Name

4-(2-phenylethylamino)quinazoline-6-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4.ClH/c18-11-14-6-7-16-15(10-14)17(21-12-20-16)19-9-8-13-4-2-1-3-5-13;/h1-7,10,12H,8-9H2,(H,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POENYXHGUHRXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Quinazolinecarbonitrile, 4-[(2-phenylethyl)amino]-, hydrochloride (1:1)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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